N-Cyanoacetyl-N'-isobutylurea
Description
Contextualization within the Landscape of Urea (B33335) and Cyanoacetyl Chemical Entities
Urea, with its chemical formula CO(NH₂)₂, is a fundamental organic compound first synthesized from inorganic materials by Friedrich Wöhler in 1828, a landmark event that was pivotal to the development of organic chemistry. wikipedia.org It is characterized by two amino groups joined by a carbonyl functional group. wikipedia.org This simple structure belies the vast and diverse chemistry of its derivatives. The hydrogen atoms on the nitrogen atoms of urea can be substituted with various organic groups to create a wide array of substituted ureas with tailored properties and applications.
The cyanoacetyl group, -C(O)CH₂CN, is another key functional group in organic synthesis. The presence of both a reactive methylene (B1212753) group and a cyano group makes cyanoacetyl-containing compounds valuable precursors for the synthesis of a variety of heterocyclic compounds. africaresearchconnects.comsmolecule.com
N-Cyanoacetyl-N'-isobutylurea, with the CAS number 59341-75-2, combines these two entities. chemicalbook.com It is a derivative of urea where one of the amino groups is acylated with a cyanoacetyl group, and the other is substituted with an isobutyl group. This specific combination of functional groups imparts a unique reactivity profile to the molecule, making it a subject of interest in synthetic organic chemistry.
Significance of this compound as a Strategic Synthetic Intermediate
The primary significance of this compound in academic research lies in its utility as a strategic synthetic intermediate. jiqibio.com The molecule contains multiple reactive sites that can be selectively targeted to construct more complex molecular architectures. The active methylene group, positioned between the carbonyl and cyano groups, is particularly susceptible to condensation reactions with various electrophiles.
This reactivity makes this compound a valuable building block for the synthesis of a range of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the ability to efficiently construct these ring systems is of paramount importance. While specific applications of this compound are not extensively detailed in publicly available literature, its structural analogy to other N-cyanoacetyl-N'-alkylureas suggests its potential in creating substituted pyrimidines, uracils, and other related heterocyclic systems.
Historical Development and Evolution of Analogous Cyanoacetyl-Urea Compounds in Chemical Synthesis
The development of cyanoacetyl-urea compounds has a history rooted in the exploration of urea's reactivity. As early as 1951, methods for the preparation of cyanoacetyl ureas by reacting cyanoacetic acid with a urea in the presence of acetic anhydride (B1165640) were patented. google.com This early work laid the foundation for the synthesis of a variety of N-substituted cyanoacetyl ureas.
Over the years, research has demonstrated the versatility of cyanoacetylurea (B75420) and its derivatives in heterocyclic synthesis. africaresearchconnects.comekb.eg For instance, cyanoacetylurea itself has been used as a precursor for the synthesis of various pyrimidines. africaresearchconnects.comekb.eg The free amino group in these compounds can exhibit different chemical behaviors depending on the reaction conditions, allowing for the synthesis of a diverse range of functionalized pyrimidines. africaresearchconnects.comekb.eg
The exploration of N-allyl-N'-(cyanoacetyl)urea further highlights the evolution of this class of compounds. smolecule.com This analog serves as an intermediate in the synthesis of heterocyclic compounds crucial for pharmaceutical and agrochemical development. smolecule.com Its ability to undergo condensation and substitution reactions makes it a valuable building block for complex organic molecules.
Articulation of Key Research Gaps and Scholarly Objectives Pertaining to this compound
Despite the established utility of analogous cyanoacetyl-urea compounds, there are notable research gaps concerning this compound specifically. The majority of available information identifies it as a compound useful in organic synthesis, but detailed studies on its specific reaction pathways, the scope of its synthetic applications, and the properties of the resulting products are not widely published.
Key scholarly objectives pertaining to this compound would therefore include:
Systematic Investigation of Reactivity: A comprehensive study of the reactivity of this compound with a wide range of electrophilic and nucleophilic reagents to fully map its synthetic potential.
Development of Novel Synthetic Methodologies: The design and optimization of new synthetic routes utilizing this compound to access novel heterocyclic scaffolds.
Exploration of Biological Activity: Synthesis of a library of compounds derived from this compound and subsequent screening for potential biological activities, drawing parallels from the observed antimicrobial and anticancer properties of related compounds. smolecule.com
Physicochemical Characterization: Detailed analysis of the physicochemical properties of this compound and its derivatives to understand structure-property relationships.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(2-methylpropylcarbamoyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)5-10-8(13)11-7(12)3-4-9/h6H,3,5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGNFMQFABXFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402170 | |
| Record name | N-CYANOACETYL-N'-ISOBUTYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59341-75-2 | |
| Record name | N-CYANOACETYL-N'-ISOBUTYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of N Cyanoacetyl N Isobutylurea
Established Synthetic Routes to N-Cyanoacetyl-N'-isobutylurea
The primary and most established methods for synthesizing N-acylureas, including this compound, rely on traditional condensation reactions. These routes are valued for their reliability and are well-documented in the context of preparing precursors for heterocyclic compounds like pyrimidines.
Analysis of Condensation Reactions Involving Cyanoacetic Acid and Monoalkylureas for Pyrimidine Synthesis
The synthesis of this compound is typically achieved through the condensation of cyanoacetic acid with isobutylurea (B14434). This reaction is analogous to the well-established synthesis of other N-cyanoacetyl-N'-alkylureas and related carbamates, which are valuable intermediates in organic synthesis. smolecule.com A common and effective method involves activating the carboxylic acid group of cyanoacetic acid to facilitate nucleophilic attack by the mono-substituted urea (B33335).
A prevalent strategy employs a dehydrating condensation agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF). smolecule.comgoogle.com In this procedure, cyanoacetic acid and isobutylurea are reacted in an appropriate aprotic solvent. The role of the POCl₃/DMF system is to form a reactive intermediate that readily acylates the urea. This general approach has been successfully used to obtain high yields of similar N-cyanoacetylcarbamates. google.com
Optimization Strategies for Reaction Parameters: Yield, Selectivity, and Purity Enhancement
Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize yield and purity while minimizing side reactions. Key strategies include:
Solvent Selection : The use of aprotic solvents, such as toluene (B28343), is crucial. These solvents prevent the premature hydrolysis of the phosphorus oxychloride condensing agent, which would otherwise reduce its effectiveness and complicate purification. smolecule.com
Stoichiometric Control : While a 1:1 molar ratio of cyanoacetic acid to isobutylurea is the theoretical requirement, a slight excess of the urea or the activating agents may be used to ensure the complete consumption of the limiting reagent. For the analogous synthesis of N-cyanoacetylurethane, a 10% excess of the carbamate (B1207046) ensures full reaction of the cyanoacetic acid. smolecule.com
Temperature and Time : The reaction is typically conducted at elevated temperatures, for instance around 70°C, for a duration of a few hours to ensure the reaction goes to completion.
Workup Protocol : A critical step for isolating a pure product involves quenching the reaction mixture. Adding the reaction mixture to cold water effectively destroys any remaining phosphorus oxychloride and precipitates the crude solid product. smolecule.com Subsequent purification steps, such as washing the filtered solid with a non-polar solvent like diethyl ether and recrystallization from a suitable solvent like ethanol (B145695), are employed to achieve high purity. smolecule.com
The following table outlines typical reaction parameters based on an analogous synthesis of N-Cyanoacetylurethane, which is directly applicable to the synthesis of this compound.
| Parameter | Condition | Purpose | Source |
| Reactants | Cyanoacetic Acid, Isobutylurea (analogue: Ethyl Carbamate) | Core components for the target molecule | |
| Condensing Agent | Phosphorus Oxychloride (POCl₃) | Activates the carboxylic acid for acylation | smolecule.comgoogle.com |
| Catalyst | Dimethylformamide (DMF) | Forms the Vilsmeier reagent with POCl₃ | smolecule.com |
| Solvent | Toluene (Aprotic) | Prevents hydrolysis of the condensing agent | smolecule.com |
| Temperature | 70°C | To ensure a sufficient reaction rate | |
| Reaction Time | 2 hours | To allow for reaction completion | |
| Workup | Quenching with water, filtration, and washing | To isolate and purify the product | smolecule.com |
| Yield | Reported yields for analogues are high, up to 91% | Demonstrates the efficiency of the method | google.com |
Elucidation of Reaction Mechanisms Governing this compound Formation
The condensation reaction between cyanoacetic acid and isobutylurea in the presence of phosphorus oxychloride and dimethylformamide is understood to proceed through a Vilsmeier-Haack type mechanism. smolecule.com The key steps are:
Formation of the Vilsmeier Reagent : Phosphorus oxychloride reacts with DMF to generate a highly reactive chloroiminium ion, known as the Vilsmeier reagent. smolecule.com
Activation of Cyanoacetic Acid : The Vilsmeier reagent activates the carboxylic acid group of cyanoacetic acid, converting the hydroxyl group into a good leaving group and forming a reactive acyliminium intermediate.
Nucleophilic Attack : The nitrogen atom of isobutylurea acts as a nucleophile, attacking the activated carbonyl carbon of the cyanoacetic acid intermediate.
Elimination : The resulting tetrahedral intermediate collapses, eliminating the leaving group to form the final this compound product. smolecule.com
Development of Novel Synthetic Approaches for this compound
In response to the growing demand for sustainable chemical manufacturing, research efforts are being directed towards greener and more efficient synthetic routes.
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of this compound, this can be pursued through several avenues:
Alternative Energy Sources : Microwave irradiation is a green technology that can significantly accelerate reaction rates, often leading to higher yields in shorter time frames and with less energy consumption. nih.gov The synthesis of various cyanoacetamide derivatives has been successfully achieved using microwave-assisted conditions. nih.gov
Greener Solvents : Replacing hazardous solvents like toluene with more benign alternatives such as water or ethanol is a key goal. Knoevenagel condensations, a related reaction type, have been successfully performed in water, demonstrating the potential for aqueous media in these syntheses. scielo.br
Catalyst Modification : Moving away from stoichiometric, corrosive reagents like POCl₃ towards catalytic systems is preferable. The use of organocatalysts or recyclable solid acid catalysts could provide a more sustainable alternative for activating the cyanoacetic acid.
A comparison between a conventional and a potential green synthetic route is outlined below.
| Feature | Conventional Method | Potential Green Method |
| Solvent | Toluene | Water or Ethanol |
| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Catalyst/Reagent | Stoichiometric POCl₃ | Recyclable solid acid catalyst or organocatalyst |
| Reaction Time | Hours | Minutes |
| Waste Profile | Produces phosphorus-containing waste and chlorinated byproducts | Reduced solvent and reagent waste |
Exploration of Chemo-Enzymatic and Biocatalytic Pathways
Chemo-enzymatic synthesis integrates the high selectivity of enzymes with the practicality of chemical reactions. beilstein-journals.org For the formation of this compound, biocatalysis offers a promising alternative to purely chemical methods.
A potential chemo-enzymatic route could involve the use of a lipase (B570770) enzyme. Lipases are known to catalyze N-acylation reactions under mild conditions. nih.gov In such a scenario, a lipase could be used to directly catalyze the amide bond formation between an activated ester of cyanoacetic acid (e.g., ethyl cyanoacetate) and isobutylurea. This approach would proceed in a more environmentally friendly solvent and at ambient temperature, avoiding the need for harsh condensing agents and high temperatures. While direct enzymatic synthesis of this compound has not been specifically reported, the successful use of lipases for the synthesis of other N-acyl compounds, such as N-arachidonoyl glycine, highlights the feasibility of this strategy. nih.gov This biocatalytic approach offers high selectivity and a significant reduction in hazardous waste, aligning perfectly with the goals of green chemistry.
Implementation of Flow Chemistry Methodologies for Continuous Synthesis
The transition from batch to continuous flow processing for the synthesis of active pharmaceutical ingredients and specialty chemicals represents a significant advancement in modern manufacturing. Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, offers numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, greater process control, and the potential for higher yields and purity. While specific literature on the continuous synthesis of this compound is not extensively detailed, the principles of flow chemistry can be applied to its known synthetic routes to devise a conceptual continuous manufacturing process.
Drawing from established methodologies for the synthesis of N-acylureas and related compounds, a hypothetical continuous flow process for this compound can be conceptualized. This process would typically involve the reaction of a suitable isocyanate with an amide or the coupling of a carboxylic acid with a urea derivative. A plausible route involves the reaction of isobutyl isocyanate with cyanoacetamide.
A proposed flow chemistry setup would consist of two separate inlet streams. The first stream would contain isobutyl isocyanate dissolved in an appropriate aprotic solvent, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). The second stream would comprise a solution of cyanoacetamide and a non-nucleophilic base, like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), in the same solvent. The use of a base is crucial to deprotonate the cyanoacetamide, thereby increasing its nucleophilicity.
These two streams would be continuously pumped at precise flow rates into a T-mixer to ensure rapid and efficient mixing before entering a heated flow reactor. The reactor could be a simple coiled tube reactor or a more sophisticated microreactor, maintained at a specific temperature to facilitate the reaction. The reaction mixture would then flow through the reactor for a defined residence time, allowing for the formation of this compound.
Upon exiting the reactor, the product stream would be directed to a continuous work-up and purification system. This could involve an in-line liquid-liquid extraction to remove the base and any unreacted starting materials, followed by a continuous crystallization or chromatography step to isolate the pure product. The continuous nature of this process allows for steady-state operation, leading to consistent product quality and the potential for automated process control and optimization.
Research Findings and Data
While specific experimental data for the continuous synthesis of this compound is not available, data from analogous flow chemistry syntheses of other N-acylureas and related amidation reactions can provide insights into potential process parameters and outcomes. For instance, studies on the continuous amidation reactions have demonstrated significant reductions in reaction times and improvements in yield compared to batch processes. acs.org
The table below presents a hypothetical comparison between a traditional batch synthesis and a proposed continuous flow synthesis for this compound, based on typical findings in flow chemistry literature.
| Parameter | Traditional Batch Synthesis | Proposed Continuous Flow Synthesis |
| Reaction Time | 4 - 12 hours | 5 - 30 minutes (residence time) |
| Temperature | 50 - 80 °C | 60 - 100 °C |
| Solvent Volume | Large | Significantly Reduced |
| Process Control | Limited | Precise control over stoichiometry, temperature, and mixing |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient |
| Mass Transfer | Dependent on stirring efficiency | Enhanced due to small reactor dimensions |
| Yield | 70 - 85% | > 90% (projected) |
| Purity | Variable, requires extensive purification | High, with in-line purification |
| Scalability | Difficult, requires larger reactors | Achieved by extending operation time ("scaling out") |
Mechanistic Investigations in a Flow Environment
The continuous flow setup also offers a powerful platform for mechanistic investigations. By systematically varying parameters such as residence time, temperature, and reagent stoichiometry, and coupling the reactor output to in-line analytical techniques like Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), real-time reaction monitoring can be achieved. rsc.org This allows for the rapid identification of reaction intermediates and byproducts, providing a deeper understanding of the reaction mechanism.
For the synthesis of this compound, such studies could elucidate the precise role of the base in the reaction, determine the rate-limiting step, and identify any potential side reactions, such as the formation of di-acylated products or thermal degradation of the starting materials or product. This data is invaluable for optimizing the reaction conditions to maximize yield and purity. The enhanced process control in a flow reactor can help to minimize side reactions that may be more prevalent in batch reactors due to temperature gradients and longer reaction times. acs.org
Chemical Reactivity and Advanced Derivatization Studies of N Cyanoacetyl N Isobutylurea
Studies on Functional Group Interconversions and Chemical Modifications
The presence of multiple reactive sites within the N-Cyanoacetyl-N'-isobutylurea molecule opens up numerous avenues for chemical modification. These transformations can be broadly categorized into hydrolysis and transamidation pathways, as well as selective reduction and oxidation reactions.
Hydrolysis:
Under aqueous conditions, particularly in the presence of acid or base catalysts, this compound is susceptible to hydrolysis. The most probable hydrolysis pathway involves the cleavage of the acyl-urea bond, which is the most labile amide-like linkage in the molecule. This reaction would yield cyanoacetic acid and N-isobutylurea. The general mechanism for the alkaline hydrolysis of related N-acylureas suggests an elimination-addition pathway. niscpr.res.in
A secondary hydrolysis pathway could involve the hydration of the nitrile group to an amide, forming N-(carbamoylacetyl)-N'-isobutylurea, which could then be further hydrolyzed. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. For some related cyanoacetyl compounds, hydrolysis of the cyano group has been noted as a potential side reaction during other transformations.
Table 1: Predicted Products of this compound Hydrolysis
| Reaction Condition | Primary Products | Secondary Products |
| Acidic Hydrolysis | Cyanoacetic acid, N-Isobutylurea | |
| Basic Hydrolysis | Cyanoacetate, N-Isobutylurea | |
| Neutral (prolonged heating) | Cyanoacetic acid, N-Isobutylurea | Minor amounts of N-(carbamoylacetyl)-N'-isobutylurea |
Transamidation:
Transamidation offers a route to modify the acyl portion of the molecule by reacting this compound with various amines. This reaction, which can be promoted under metal-free conditions, typically involves the nucleophilic attack of an amine on the acetyl carbonyl group, leading to the displacement of the N'-isobutylurea moiety. rsc.org The reactivity in transamidation reactions is influenced by the steric and electronic properties of the incoming amine, as well as the stability of the tetrahedral intermediate formed during the reaction. rsc.orgnsf.gov For instance, reaction with a primary amine (R-NH2) would be expected to yield N-cyanoacetyl-N'-R-amide and N-isobutylurea. The efficiency of such reactions can often be enhanced by using catalysts or by employing conditions that favor the disruption of the amide resonance within the starting material. nsf.gov
Selective Reduction:
The selective reduction of the cyano group in this compound presents a valuable synthetic transformation, potentially leading to the corresponding primary amine, N-(3-aminopropanoyl)-N'-isobutylurea. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide is a common method for nitrile reduction. wikipedia.orgbme.hu The choice of catalyst and reaction conditions (e.g., solvent, pressure, temperature) is crucial to ensure selectivity and prevent the formation of secondary and tertiary amines as byproducts. wikipedia.org
Chemical reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) can also effectively reduce nitriles to primary amines. wikipedia.org For substrates with multiple reducible functional groups, milder or more selective reagents may be necessary. For example, a mixture of boron trifluoride etherate and sodium borohydride (B1222165) has been used for the selective reduction of nitriles in the presence of other sensitive groups. calvin.edu
Table 2: Potential Reagents for Selective Reduction of the Cyano Group
| Reagent System | Expected Product | Key Considerations |
| H₂/Raney Ni | N-(3-aminopropanoyl)-N'-isobutylurea | Potential for over-reduction or side reactions. |
| LiAlH₄ | N-(3-aminopropanoyl)-N'-isobutylurea | Non-selective, will also reduce the urea (B33335) carbonyl. |
| NaBH₄/BF₃·OEt₂ | N-(3-aminopropanoyl)-N'-isobutylurea | Offers higher selectivity for the nitrile group. calvin.edu |
| H₂/Pd/C | N-(3-aminopropanoyl)-N'-isobutylurea | A versatile and commonly used catalytic system. researchgate.net |
Oxidation Studies:
The oxidation of this compound could potentially target several sites within the molecule, including the isobutyl group or the methylene (B1212753) bridge of the cyanoacetyl moiety. The isobutyl group could undergo oxidation at the tertiary carbon to form a hydroxyl group or further to a carboxylic acid, depending on the strength of the oxidizing agent.
The active methylene group flanked by the cyano and carbonyl groups is also a potential site for oxidation, although this might lead to more complex reaction pathways or fragmentation of the molecule. The development of N-heterocyclic carbene (NHC) catalyzed oxidation reactions provides a modern approach to a variety of oxidation transformations that could potentially be applied to this system. mdpi.com
Hydrolysis and Transamidation Pathways
Stereochemical Aspects of this compound Transformations
The introduction of chirality and the study of stereoselective transformations are of significant interest in medicinal and materials chemistry. For this compound, stereochemical considerations primarily arise in reactions involving the creation of a new stereocenter.
One potential avenue for stereocontrolled reactions involves the active methylene group of the cyanoacetyl moiety. Condensation reactions of this group with chiral aldehydes or ketones, or the use of chiral catalysts, could lead to the formation of products with controlled stereochemistry. For example, Knoevenagel condensation of related 3-cyanoacetyl indoles with aldehydes has been shown to proceed with stereoselectivity. rsc.org
Furthermore, if the isobutyl group were to be modified through a reaction that introduces a stereocenter, for example, through a stereoselective hydroxylation, the resulting diastereomers could exhibit different biological activities or physical properties. The stereospecificity observed in the palladium-catalyzed allylation of the related N-allyl-N'-(cyanoacetyl)urea suggests that metal-catalyzed reactions on this scaffold can proceed with a high degree of stereocontrol. While specific studies on the stereochemical transformations of this compound are not widely reported, the principles of asymmetric synthesis and catalysis provide a clear framework for the design of such reactions.
Applications of N Cyanoacetyl N Isobutylurea in Advanced Organic Synthesis
Utilization as a Precursor for Complex Bioactive Molecules
The inherent reactivity of the N-cyanoacetyl group, characterized by an active methylene (B1212753) group flanked by a nitrile and a carbonyl, provides a powerful tool for the construction of diverse molecular architectures. This reactivity is central to its potential use in synthesizing molecules with significant biological activity.
Design and Synthesis of Scaffolds for Drug Discovery
Drawing parallels from related N-cyanoacetyl compounds, N-Cyanoacetyl-N'-isobutylurea can be envisioned as a key starting material for the synthesis of various heterocyclic scaffolds, which are fundamental components of many pharmaceuticals. smolecule.com The presence of multiple reactive sites allows for its participation in a variety of cyclization and condensation reactions.
For instance, analogous N-cyanoacetyl precursors are widely used in the synthesis of substituted pyridines, pyrimidines, and pyrazoles, many of which exhibit a broad spectrum of pharmacological activities. Research on compounds like 1-cyanoacetyl-3,5-dimethylpyrazole has demonstrated their utility in generating complex heterocyclic systems with potential anticancer and antimicrobial properties. researchgate.net Similarly, N'-(2-cyanoacetyl) dodecanehydrazide has been employed as a key intermediate in the synthesis of novel pyrazolone, pyrazole, and thiadiazole derivatives showing antioxidant and antitumor activity. researchgate.nettandfonline.com The isobutylurea (B14434) substituent in this compound could further influence the pharmacokinetic properties of the resulting drug candidates.
A series of novel substituted α-cyano-N-(2-hydroxyphenyl)cinnamamides were synthesized from the precursor 2-cyano-N-(2-hydroxyphenyl)acetamide. In silico predictions suggest these compounds possess drug-like properties and may act as kinase inhibitors, nuclear receptor ligands, and enzyme inhibitors. ijpronline.com This highlights the potential of N-cyanoacetyl amides in generating libraries of compounds for drug screening.
Development of Precursors for Enzyme Inhibitors or Modulators
The cyano group in N-cyanoacetyl compounds can play a crucial role in their interaction with biological targets, including enzymes. It can act as a hydrogen bond acceptor or participate in other non-covalent interactions within an enzyme's active site.
Studies on related compounds have shown their potential as enzyme inhibitors. For example, N-Cyanoacetylurethane is utilized in the synthesis of inhibitors targeting the PDZ domain of PICK1, a potential target for neurological disorders, and in the development of cathepsin K inhibitors. chemicalbook.com Furthermore, research on 3-cyanoacetyl indoles has led to the discovery of potent α-glucosidase enzyme inhibitors. rsc.org
The synthesis of novel α-cyano-N-(2-hydroxyphenyl)cinnamamides from a cyanoacetamide precursor has yielded compounds predicted to be moderately active enzyme inhibitors. ijpronline.com This suggests that this compound could serve as a valuable starting point for designing and synthesizing novel enzyme inhibitors with tailored specificities.
Strategic Building Block in Material Science Applications
The functional groups present in this compound also make it an attractive candidate for applications in material science, particularly in the synthesis of specialty polymers and advanced chemical materials.
Synthesis of Monomers for Specialty Polymers
The urea (B33335) and cyanoacetyl functionalities can be exploited for polymerization reactions. N-Cyanoacetylurethane, a close analog, has been explored for its potential use in developing polymers and coatings due to its stability and functional properties. smolecule.com It has been suggested as a co-monomer in the synthesis of polyurethanes, where its functional groups could impart specific properties to the resulting polymer. smolecule.com
A patent for the production of isocyanate-modified latex polymers lists N-cyanoacetyl-N-methylaminoethyl (meth)acrylate as a potential isocyanate-reactive monomer. google.com This indicates the utility of the N-cyanoacetyl moiety in creating functional monomers for specialty polymers. Similarly, N′-(2-cyanoacetyl)acrylohydrazide has been synthesized and polymerized to form polyhydrazides and copolymers, which have been studied for their thermal stability and metal uptake capabilities. researchgate.net
Precursors for Advanced Chemical Materials
The reactivity of the N-cyanoacetyl group allows for its incorporation into larger, functional material structures. The presence of both reactive cyanoacetyl and urethane (B1682113) groups in the analogous N-Cyanoacetylurethane suggests its potential as a precursor for functional materials with properties like self-assembly or responsiveness to external stimuli. smolecule.com
The ability of N-cyanoacetyl compounds to participate in various chemical reactions, including condensation and cyclization, opens up possibilities for creating novel materials with tailored properties. smolecule.com The isobutyl group in this compound could contribute to the solubility and processing characteristics of such materials.
Biological and Biochemical Investigations of N Cyanoacetyl N Isobutylurea and Its Derivatives
Molecular Target Identification and Mechanistic Elucidation Studies
While specific molecular targets for N-Cyanoacetyl-N'-isobutylurea have not been identified in published research, studies on analogous cyanoacetamide-containing molecules offer insights into their potential biological activities.
Analysis of Interactions with Biological Macromolecules
The reactivity of the cyanoacetamide scaffold suggests potential interactions with various biological macromolecules. The cyano and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions with the active sites of proteins, such as enzymes and receptors. For instance, research on other cyano-containing compounds has demonstrated their ability to act as inhibitors of enzymes like kinases and proteases by interacting with key residues in the active site. googleapis.com
Derivatives of cyanoacetamide are known to be versatile precursors in the synthesis of various heterocyclic compounds with a wide range of biological activities. ekb.egtubitak.gov.tr This suggests that this compound could also serve as a scaffold for developing molecules that interact with specific biological macromolecules.
Unraveling the Cellular and Sub-Cellular Pathways Influenced by its Derivatives
The cellular and sub-cellular pathways influenced by this compound remain uninvestigated. However, studies on other cyanoacetamide derivatives have shown a variety of cellular effects. For example, some α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have been evaluated for their in vitro antibacterial activity against both gram-positive and gram-negative pathogenic bacteria. nih.gov The mechanism of action for such compounds could involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
Although direct SAR and SPR studies on this compound are not available, the principles of medicinal chemistry and findings from related series of compounds can provide a framework for the rational design of its analogs.
Rational Design and Combinatorial Synthesis of Derivatives for Biological Evaluation
The synthesis of cyanoacetamide derivatives is a well-established area of organic chemistry. tubitak.gov.tr A common method for preparing N-substituted cyanoacetamides involves the reaction of an amine with an alkyl cyanoacetate. tubitak.gov.tr For this compound, this would likely involve the reaction of isobutylurea (B14434) with a cyanoacetylating agent.
A patent from 1974 describes a general process for producing N-cyanoacetyl-carbamates by reacting cyanoacetic acid with a substituted carbamate (B1207046) in the presence of a condensation agent like phosphorus oxychloride. google.com This methodology could potentially be adapted for the synthesis of this compound.
The isobutyl group in this compound offers a point for modification to explore SAR. Varying the alkyl substituent could influence the compound's lipophilicity, steric profile, and ultimately its biological activity. Combinatorial synthesis approaches could be employed to create a library of analogs with diverse substituents on the urea (B33335) nitrogen for biological screening.
Computational Approaches for SAR and SPR Prediction
In the absence of experimental data, computational methods are valuable tools for predicting the properties and potential biological activities of novel compounds. For a series of novel α,β-unsaturated 2-cyanoacetamide derivatives, in silico methods such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, density functional theory (DFT) calculations, and molecular docking have been utilized. nih.gov
Molecular docking studies on these derivatives against various protein targets revealed potential binding interactions and helped to identify compounds with favorable binding affinities. nih.gov For instance, one derivative exhibited a strong binding affinity with a target protein from Staphylococcus aureus. nih.gov Molecular dynamics simulations were also performed to assess the stability of the protein-ligand interactions. nih.gov
These computational approaches could be applied to a virtual library of this compound analogs to predict their potential biological targets and guide the synthesis of the most promising compounds.
Development of this compound Derivatives as Biochemical Probes
There is no information available regarding the development of this compound derivatives as biochemical probes. However, the cyanoacetamide scaffold presents possibilities for such applications. The cyano group can be a useful handle for chemical modifications, such as the attachment of fluorescent dyes or affinity tags.
Biochemical probes are essential tools for studying biological processes. By modifying a molecule with known biological activity to incorporate a reporter group, researchers can visualize its localization within cells, identify its binding partners, and elucidate its mechanism of action. Given the potential for this compound derivatives to interact with biological macromolecules, they could serve as a starting point for the design of novel biochemical probes, once a specific biological target is identified.
Advanced Analytical Methodologies for N Cyanoacetyl N Isobutylurea Research
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular architecture of N-Cyanoacetyl-N'-isobutylurea by probing the interactions of the molecule with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (as applied in structure confirmation)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. fiveable.me While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally related compounds, such as N-acylureas and other cyanoacetyl derivatives. researchgate.net
¹H NMR spectroscopy would provide information on the number and connectivity of protons in the molecule. The isobutyl group would exhibit characteristic signals: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) group attached to the nitrogen. The methylene protons of the cyanoacetyl group would likely appear as a singlet. The two N-H protons of the urea (B33335) moiety would present as distinct signals, the chemical shifts of which can be influenced by solvent and temperature.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the urea and acetyl groups, the nitrile carbon, and the carbons of the isobutyl group.
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Isobutyl -CH₃ | ~0.9 (d, 6H) | ~20 |
| Isobutyl -CH | ~1.8 (m, 1H) | ~28 |
| Isobutyl -CH₂ | ~3.0 (t, 2H) | ~47 |
| Cyanoacetyl -CH₂ | ~3.9 (s, 2H) | ~25 |
| Urea N-H (isobutyl side) | ~6.5-7.5 (br s, 1H) | - |
| Urea N-H (acetyl side) | ~8.5-9.5 (br s, 1H) | - |
| Cyanoacetyl C=O | - | ~165 |
| Urea C=O | - | ~155 |
| Cyano -C≡N | - | ~116 |
d: doublet, t: triplet, m: multiplet, s: singlet, br s: broad singlet. Predicted values are based on typical ranges for similar functional groups.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively establish the connectivity between protons and their directly attached carbons, further solidifying the structural assignment.
Advanced Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound with high precision and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, confirming its chemical formula.
The fragmentation of this compound under electron ionization (EI) or other ionization techniques is expected to proceed through predictable pathways, primarily involving the cleavage of the amide and urea bonds. orgchemboulder.comlibretexts.org The analysis of these fragment ions provides a fingerprint that helps to confirm the structure.
Key expected fragmentation pathways include:
Cleavage of the N-isobutyl bond.
Cleavage of the bond between the two carbonyl groups.
Loss of the cyanoacetyl group.
McLafferty rearrangement involving the isobutyl group. libretexts.org
The table below outlines the predicted major fragment ions for this compound.
| Fragment Ion | Predicted m/z | Structure |
| [M - C₄H₉]⁺ | 127 | [NCCH₂CONHCONH]⁺ |
| [M - NCCH₂CO]⁺ | 115 | [H₂NCONHCH₂CH(CH₃)₂]⁺ |
| [NCCH₂CO]⁺ | 68 | [NCCH₂CO]⁺ |
| [C₄H₉]⁺ | 57 | [CH₂CH(CH₃)₂]⁺ |
M represents the molecular ion.
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. These techniques are highly valuable for identifying the functional groups present in this compound.
The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the C=O groups of the urea and acetyl moieties, the N-H stretching of the amide and urea groups, and the characteristic C≡N stretch of the nitrile group. spectroscopyonline.com The C-H stretching and bending vibrations of the isobutyl and methylene groups will also be present.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide a strong signal for the C≡N triple bond. researchgate.net The symmetric vibrations of the carbon skeleton would also be prominent.
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (Urea/Amide) | Stretching | 3400-3200 | 3400-3200 |
| C-H (Alkyl) | Stretching | 2960-2850 | 2960-2850 |
| C≡N (Nitrile) | Stretching | 2260-2240 | 2260-2240 |
| C=O (Acylurea) | Stretching | 1720-1680 | 1720-1680 |
| N-H | Bending | 1650-1550 | 1650-1550 |
| C-N | Stretching | 1400-1200 | 1400-1200 |
Chromatographic Methods for Purity Assessment, Quantification, and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities, quantifying its concentration, and tracking the progress of chemical reactions.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying the amount of this compound in a sample. fiveable.me A validated HPLC method provides reliable and reproducible results.
A typical reversed-phase HPLC method would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The composition of the mobile phase can be optimized in an isocratic or gradient elution mode to achieve optimal separation from starting materials, by-products, and degradation products. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which is determined by the chromophores in the molecule (e.g., the carbonyl and cyano groups).
Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose.
The table below provides a hypothetical example of a validated HPLC method for this compound.
| Parameter | Condition/Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | ~4.5 min |
| Linearity (r²) | >0.999 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be invaluable for identifying volatile intermediates in its synthesis or volatile degradation products. smolecule.com
For GC-MS analysis, a sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. japsonline.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. The choice of the capillary column (e.g., a non-polar or medium-polarity column) is critical for achieving good separation.
This technique would be particularly useful for detecting the presence of unreacted starting materials like isobutyl isocyanate or cyanoacetic acid derivatives, or small molecule byproducts formed during the reaction.
X-ray Crystallography for Definitive Solid-State Structure Determination
Following an extensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. This includes detailed research findings such as unit cell parameters, space group, and specific bond lengths or angles determined through X-ray diffraction methods.
While the principles of X-ray crystallography remain a cornerstone for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure, conformation, and packing, no published studies were found that have applied this technique to this compound.
For related compounds, X-ray crystallography has been instrumental in understanding their molecular geometries and intermolecular interactions. However, this information cannot be extrapolated to definitively describe the solid-state structure of this compound. The precise arrangement of the cyanoacetyl and isobutylurea (B14434) moieties, as well as the hydrogen bonding patterns within the crystal lattice, remain undetermined in the absence of experimental crystallographic data.
Further research, involving the successful crystallization of this compound and subsequent analysis by single-crystal X-ray diffraction, would be required to elucidate its solid-state structure. Such a study would provide invaluable data on its molecular conformation and intermolecular interactions, contributing to a more complete understanding of its chemical and physical properties.
Computational and Theoretical Chemistry Studies of N Cyanoacetyl N Isobutylurea
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its behavior.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a novel compound like N-Cyanoacetyl-N'-isobutylurea, DFT could be used to predict a range of molecular properties. These would typically include:
Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The HOMO-LUMO gap provides insights into the molecule's stability.
Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra), which can aid in the experimental identification and characterization of the compound.
Reactivity Descriptors: Calculating parameters such as electronegativity, hardness, and softness to predict how the molecule will interact with other chemical species.
Ab Initio Methods for Accurate Energy and Geometrical Parameters
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for energy and geometry. For this compound, these methods could be employed to:
Obtain benchmark-quality data for the molecule's geometry and energy.
Validate the results obtained from less computationally expensive methods like DFT.
Investigate excited states and potential energy surfaces with high accuracy.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For this compound, MD simulations would be invaluable for:
Conformational Sampling: Exploring the different spatial arrangements (conformers) that the molecule can adopt and their relative stabilities.
Solvation Effects: Simulating the behavior of the molecule in different solvents to understand how the solvent affects its structure and properties.
Intermolecular Interactions: Studying how multiple molecules of this compound interact with each other in a condensed phase, providing insights into its bulk properties.
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling can be used to elucidate the mechanisms of chemical reactions. nih.gov For this compound, this would involve:
Mapping Reaction Coordinates: Identifying the most likely pathway for a given reaction involving the compound.
Locating Transition States: Calculating the structure and energy of the high-energy transition state that connects reactants and products.
Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur, which is essential for predicting reaction rates.
In Silico Screening and Molecular Docking for Potential Biological Target Prediction
In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding of a small molecule to a macromolecular target, such as a protein. nih.govresearchgate.net If this compound were to be investigated for potential biological activity, these methods would be applied to:
Virtual Screening: Computationally screen large libraries of biological targets to identify potential binding partners for the compound.
Molecular Docking: Predict the preferred orientation and binding affinity of this compound when bound to a specific protein target. This can provide insights into its potential mechanism of action as a drug. nih.govresearchgate.net
While these computational and theoretical methodologies are well-established and have been applied to a vast array of chemical compounds, there is currently no available research that has specifically applied them to This compound . Further experimental and computational studies are required to elucidate the properties and potential applications of this particular molecule.
Future Research Trajectories and Broader Academic Impact of N Cyanoacetyl N Isobutylurea
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, particularly in the design of novel molecules and the optimization of synthetic pathways. organic-chemistry.orgnih.gov These computational tools can analyze vast datasets of chemical reactions and molecular properties to predict the outcomes of new experiments, thereby accelerating the discovery process. harvard.eduspringernature.com For a molecule like N-Cyanoacetyl-N'-isobutylurea, AI and ML can be leveraged in several ways:
De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on libraries of known bioactive compounds containing urea (B33335) or cyanoacetyl functionalities. harvard.edu These models could then design novel derivatives of this compound with optimized properties for specific biological targets, such as enzymes or receptors. nih.govnih.gov
Synthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. harvard.edu By analyzing known chemical transformations, these algorithms can identify the most promising starting materials and reaction conditions, potentially reducing the time and resources spent on experimental optimization. organic-chemistry.org
Property Prediction: Machine learning models can be developed to predict the physicochemical and biological properties of new derivatives. By learning from the structural features of related compounds, these models can estimate properties like solubility, stability, and bioactivity, allowing researchers to prioritize the synthesis of the most promising candidates. springernature.comscinito.ai
The integration of AI and ML in the study of this compound and its analogs could significantly accelerate the discovery of new materials and therapeutic agents.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems involving intermolecular interactions, is a rapidly growing field with applications in materials science, nanotechnology, and medicine. The urea functional group is particularly well-suited for creating self-assembling systems due to its ability to form strong and directional hydrogen bonds. jst.go.jpnih.gov The this compound molecule possesses both hydrogen bond donors (the N-H groups of the urea) and acceptors (the carbonyl and cyano groups), making it a prime candidate for the construction of novel supramolecular architectures. jst.go.jpnih.gov
Future research in this area could focus on:
Supramolecular Gels: Urea derivatives are known to act as low-molecular-weight gelators, forming fibrous networks that can immobilize solvents. jst.go.jpresearchgate.net The self-assembly of this compound could be explored in various solvents to create new supramolecular gels with unique properties, potentially for applications in drug delivery or tissue engineering.
Supramolecular Polymers: The directional hydrogen bonding of the urea groups could be exploited to form one-dimensional supramolecular polymers. sc.edu The properties of these polymers, such as their length and stability, could be tuned by modifying the isobutyl group or by introducing other functional moieties.
Anion Recognition: The urea and cyanoacetyl groups can both interact with anions through hydrogen bonding. This suggests that this compound could be investigated as a receptor for the selective binding of specific anions, which is a key goal in the development of chemical sensors.
The study of this compound in the context of supramolecular chemistry could lead to the development of new functional materials with tunable properties.
Table 1: Potential Supramolecular Structures from Urea and Cyanoacetyl Derivatives
| Supramolecular Structure | Key Functional Group(s) | Driving Interaction(s) | Potential Application |
|---|---|---|---|
| Gels | Urea | Hydrogen Bonding | Drug Delivery, Soft Materials |
| Polymers | Urea, Biphenyl | Hydrogen Bonding, π-π Stacking | Responsive Materials |
| Capsules | Urea, Cavitand | Hydrogen Bonding, Host-Guest | Controlled Release |
| Resolved Domains | Cyano, Helicine | Dipolar Interactions, H-Bonding | Chiral Separation |
Potential for Development of Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and using renewable resources. The synthesis of urea derivatives has traditionally relied on hazardous reagents like phosgene (B1210022) and isocyanates. rsc.orgnih.gov Future research on this compound could focus on developing more sustainable synthetic methods.
Potential green chemistry approaches include:
Catalytic One-Pot Synthesis: The development of one-pot reactions where multiple synthetic steps are carried out in a single reactor can significantly reduce waste and energy consumption. rsc.org For instance, the use of ionic liquids as recyclable catalysts for the synthesis of cyanoacetylureas has been reported. rsc.orgrsc.org
Alternative Reagents: Research into replacing toxic reagents is a cornerstone of green chemistry. Methods for synthesizing ureas using carbon dioxide as a C1 building block or through the electrochemical reduction of oxygen in the presence of amines are being explored as greener alternatives. organic-chemistry.orgacs.orgresearchgate.net
Water as a Solvent: Performing reactions in water instead of volatile organic solvents is a key goal of sustainable chemistry. The development of water-based synthetic routes for N-substituted ureas has shown promise. rsc.org
By applying these green chemistry principles, the synthesis of this compound and related compounds can be made more environmentally friendly and economically viable.
Contribution to the Fundamental Understanding of Reactivity in Urea and Cyanoacetyl Chemical Systems
A thorough investigation of the reactivity of this compound can provide valuable insights into the fundamental chemistry of both N-acylureas and cyanoacetyl compounds. The interaction between these two functional groups within the same molecule can lead to unique chemical behaviors.
Key areas for fundamental research include:
N-Acylurea Chemistry: N-acylureas are important intermediates in various chemical reactions, including peptide synthesis. fiveable.me They are known to be thermally labile, dissociating into isocyanates and amides at elevated temperatures. sci-hub.segoogle.com Studying the thermal and chemical stability of this compound can provide a deeper understanding of the factors that govern the reactivity of the N-acylurea moiety.
Cyanoacetyl Group Reactivity: The cyanoacetyl group is a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. scinito.airjpbcs.comnih.gov The presence of the adjacent urea functionality in this compound may influence the reactivity of the cyano and methylene (B1212753) groups, potentially leading to novel synthetic transformations.
The study of this compound can thus contribute to a more comprehensive understanding of the principles of chemical reactivity, which is essential for the rational design of new molecules and synthetic methods.
Q & A
Q. How can researchers ensure reproducibility when publishing synthetic protocols or bioactivity data for this compound?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Provide detailed synthetic procedures (e.g., exact molar ratios, purification gradients).
- Deposit raw spectral data in repositories like Zenodo or Figshare.
- Use standardized bioassay protocols (e.g., NIH Assay Guidance Manual).
- Disclose all deviations from published methods in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
